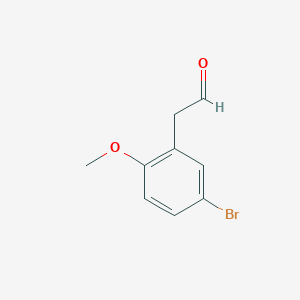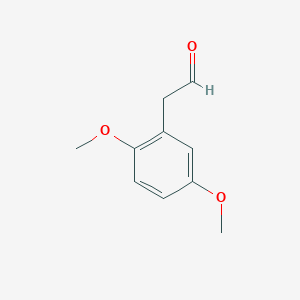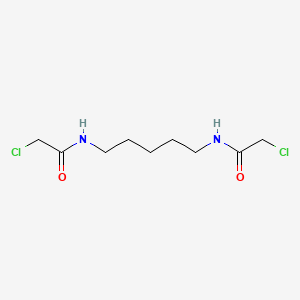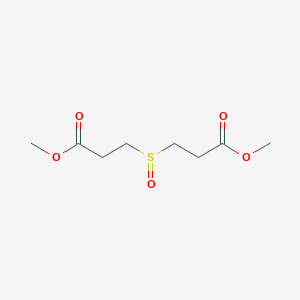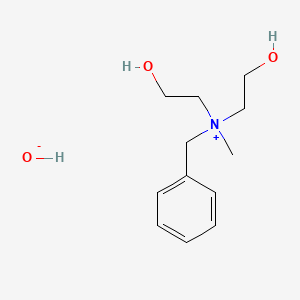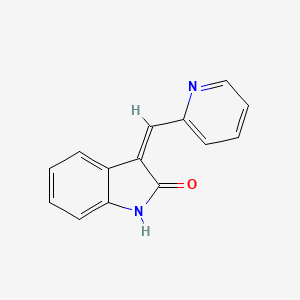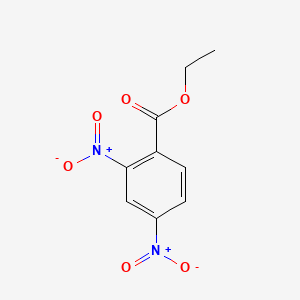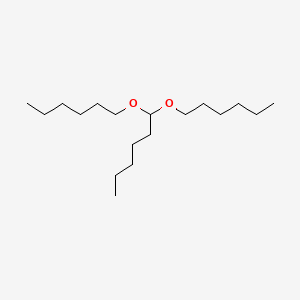![molecular formula C6H4ClN5O B3051497 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one CAS No. 34122-03-7](/img/structure/B3051497.png)
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is a heterocyclic compound with a unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with guanidine derivatives, followed by cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can modify the imino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and substituents.
Pyridazine Derivatives: Compounds like pyridazine and its fused heterocyclic derivatives have similar biological activities and synthetic routes.
Uniqueness
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and imino groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
34122-03-7 |
|---|---|
Fórmula molecular |
C6H4ClN5O |
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
7-amino-3-chloro-6H-pyrimido[4,5-c]pyridazin-5-one |
InChI |
InChI=1S/C6H4ClN5O/c7-3-1-2-4(12-11-3)9-6(8)10-5(2)13/h1H,(H3,8,9,10,12,13) |
Clave InChI |
HRZVNPOAYDJXRS-UHFFFAOYSA-N |
SMILES |
C1=C(N=NC2=NC(=N)NC(=O)C21)Cl |
SMILES canónico |
C1=C2C(=O)NC(=NC2=NN=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



